Home > Products > Screening Compounds P109852 > BDC2.5 mimotope 1040-51
BDC2.5 mimotope 1040-51 -

BDC2.5 mimotope 1040-51

Catalog Number: EVT-12559980
CAS Number:
Molecular Formula: C60H99N17O13S
Molecular Weight: 1298.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

BDC2.5 mimotope 1040-51 is a synthetic peptide that serves as a mimotope for the diabetogenic T cell clone BDC2.5, which is derived from non-obese diabetic mice. This peptide is significant in immunological research, particularly in understanding autoimmune diabetes. The BDC2.5 T cell clone is known to react to specific antigens presented by pancreatic beta cells, making this mimotope crucial for studying T cell responses and potential therapeutic strategies for diabetes.

Source

The BDC2.5 mimotope 1040-51 was isolated from non-obese diabetic mice, a model widely used in diabetes research. This peptide has been characterized as an agonistic peptide that stimulates T cells from both prediabetic and diabetic mice, enhancing their response to similar mimotope peptides .

Classification

BDC2.5 mimotope 1040-51 falls under the category of immunological peptides and is classified as an agonistic peptide due to its ability to activate T cells. Its primary application is in the study of autoimmune diseases, particularly type 1 diabetes.

Synthesis Analysis

Methods

The synthesis of BDC2.5 mimotope 1040-51 typically involves solid-phase peptide synthesis techniques, which allow for the precise assembly of amino acids into a peptide chain. This method ensures high purity and yields of the final product.

Technical Details

The molecular formula of BDC2.5 mimotope 1040-51 is C60H99N17O13SC_{60}H_{99}N_{17}O_{13}S, with a molecular weight of approximately 1298.6 g/mol . The synthesis process requires careful control of conditions to prevent degradation and ensure proper folding of the peptide.

Molecular Structure Analysis

Structure

The structure of BDC2.5 mimotope 1040-51 can be described based on its amino acid sequence, which is critical for its interaction with T cell receptors. The specific sequence RTRPLWVRME plays a vital role in its recognition by the BDC2.5 T cell clone.

Data

The peptide's solubility profile indicates that it is soluble in water, which facilitates its use in various biological assays . The stability of the peptide under storage conditions (recommended at -20°C) ensures its usability over extended periods.

Chemical Reactions Analysis

Reactions

BDC2.5 mimotope 1040-51 participates in several biochemical reactions primarily involving T cell activation and proliferation. When presented by antigen-presenting cells, it binds to the T cell receptor on BDC2.5 T cells, triggering a cascade of intracellular signaling events that lead to T cell activation.

Technical Details

Mechanism of Action

Process

The mechanism of action for BDC2.5 mimotope 1040-51 involves its recognition by specific T cell receptors on CD4+ T cells. Upon binding, it activates these T cells, leading to their proliferation and differentiation into effector cells that can attack pancreatic beta cells.

Data

Studies have shown that this peptide can effectively stimulate diabetogenic T cells in vitro and in vivo, making it a valuable tool for investigating immune responses related to type 1 diabetes .

Physical and Chemical Properties Analysis

Physical Properties

BDC2.5 mimotope 1040-51 is a solid at room temperature and requires storage under specific conditions to maintain stability. Its solubility in water makes it suitable for various experimental applications.

Chemical Properties

The chemical properties include a high degree of purity (>95%) when synthesized correctly . The peptide's stability under recommended storage conditions (-20°C) allows for long-term use without significant degradation.

Applications

Scientific Uses

BDC2.5 mimotope 1040-51 has several applications in scientific research:

  • Immunology: It is used to study autoimmune responses, particularly in models of type 1 diabetes.
  • Vaccine Development: The peptide serves as a potential candidate for therapeutic vaccines aimed at modulating immune responses against pancreatic beta cells.
  • T Cell Activation Studies: It provides insights into T cell biology and mechanisms underlying autoimmune diseases.
Immunological Characterization and Mechanisms of Action

Molecular Mimicry of Diabetogenic Epitopes

BDC2.5 mimotope 1040-51 (RVLPLWVRME) is a synthetic peptide designed to structurally and functionally mimic the native autoantigen recognized by the diabetogenic BDC2.5 T cell receptor (TCR) in non-obese diabetic (NOD) mice. This T cell clone is a critical mediator of autoimmune diabetes in this model [1] [2].

Structural Basis for TCR Recognition by BDC2.5 T Cell Clones

The interaction between the BDC2.5 TCR and its cognate peptide-MHC complex (specifically, I-Ag7) is central to its pathogenicity. Studies utilizing I-Ag7 tetramers loaded with mimotopes like p79 (structurally related to 1040-51) have enabled precise detection and characterization of BDC2.5-like T cells. These tetramers effectively stain CD4+ T cells in both the islets and spleens of BDC2.5 transgenic mice, with staining intensity generally higher in the islets – the site of autoimmune attack. The avidity of the TCR on endogenous tetramer+ T cells in NOD mice for the tetramer (e.g., tetAg7/p79) is slightly lower than that of the original BDC2.5 T cell clone, suggesting subtle differences in TCR-peptide-MHC interactions among the polyclonal population recognizing mimotopes [2].

High-throughput single-cell TCR sequencing in BDC2.5/NOD mice revealed that thymic BDC2.5 Treg and Tconv cells expressing the transgenic TCRβ chain (Vβ4) frequently express distinct endogenous TCRα chains (often from the Vα2 family). Crucially, the complementary determining region 3 (CDR3α) loops of these endogenous TCRα chains exhibit different amino acid sequence motifs and charge distributions between Treg and Tconv lineages before any peripheral antigen encounter. Treg thymocytes showed an increased representation of positively charged CDR3α loops, potentially favoring tighter interactions with specific MHC-self-peptide complexes conducive to Treg differentiation. This endogenous TCRα acts as a lineage-specific "tag," providing a powerful tool to track the origin of peripheral T cells. The persistence of distinct TCR repertoires in the periphery argues against significant conversion of conventional T cells (Tconv) into regulatory T cells (Treg) in response to the pancreatic autoantigen under physiological conditions, highlighting the importance of thymic selection for the BDC2.5 specificity [7].

Agonistic Peptide Properties in Autoimmune T Cell Activation

BDC2.5 mimotope 1040-51 functions as an agonistic peptide, actively stimulating BDC2.5 T cells. Upon engagement of the BDC2.5 TCR by the mimotope presented on I-Ag7, these T cells become activated, proliferate, and acquire effector functions. This activation is crucial for studying the diabetogenic process. The percentage of CD4+ tetramer+ T cells (detected using tetramers like tetAg7/p79) increases in older NOD mice and undergoes expansion after further rounds of cell division following peptide activation, indicating the mimotope's ability to drive clonal expansion of autoreactive T cells in vivo [2].

Signaling Pathways in Diabetogenic T Cell Activation

Intracellular Cascades Triggered by TCR Engagement

Engagement of the BDC2.5 TCR by its cognate mimotope (e.g., 1040-51 or p79) presented on MHC class II (I-Ag7) initiates canonical TCR signaling cascades. This involves the phosphorylation of immunoreceptor tyrosine-based activation motifs (ITAMs) on CD3 chains by Lck, recruitment and activation of ZAP-70, and subsequent activation of downstream pathways including the MAPK (ERK, JNK, p38), calcium-calcineurin-NFAT, and NF-κB pathways. These signaling events converge on the nucleus to induce transcription factors essential for T cell activation, proliferation (e.g., NFAT, AP-1), and cytokine production. While specific phosphorylation events directly studied with 1040-51 are limited in the provided results, the robust activation and functional outcomes (proliferation, cytokine secretion) observed upon mimotope presentation confirm the initiation of these critical proximal and distal TCR signaling events [2] [7].

Cytokine Polarization Profiles (Th1/Th17) in NOD Mice

BDC2.5 mimotope-specific T cells exhibit distinct cytokine secretion profiles that contribute to the inflammatory milieu in the islets. Purified tetAg7/p79+ T cells from NOD mice, akin to the original BDC2.5 T cell clone, secrete large quantities of IFN-γ upon activation. This cytokine is a hallmark of T helper 1 (Th1) cells and is strongly associated with the pathogenesis of autoimmune diabetes in NOD mice due to its pro-inflammatory and macrophage-activating effects [2].

Interestingly, while producing significant IFN-γ, the endogenous tetAg7/p79+ T cell population also displays a bias towards being IL-10-producing cells. IL-10 is generally considered an anti-inflammatory cytokine produced by regulatory T cells and some effector subsets to dampen immune responses. This suggests a potential heterogeneity within the mimotope-reactive population or an attempt at immune regulation that is ultimately insufficient to prevent disease progression in the NOD model. Less than 3% of these tetramer+ cells express TCR Vβ4, the chain used by the original BDC2.5 clone, confirming they represent a polyclonal population recognizing the same or similar epitopes [2].

Table 1: Cytokine Profile of BDC2.5 Mimotope-Reactive T Cells in NOD Mice

T Cell PopulationIFN-γ ProductionIL-10 ProductionTCR Vβ4 ExpressionPrimary Polarization
BDC2.5 T cell cloneHighLow/ModerateHigh (Defining)Th1 (Strong IFN-γ)
Endogenous tetAg7/p79+ T cellsHighHigh (Bias)Low (<3%)Th1 (IFN-γ) + IL-10

Adoptive transfer experiments highlight the pathogenic potential of these cells. NOD/scid recipient mice co-transferred with tetAg7/p79+ T cells and NOD spleen cells developed diabetes at a rate similar to mice transferred with NOD spleen cells alone. This indicates that the mimotope-reactive T cells, like bulk diabetogenic cells, can contribute to disease pathogenesis, likely driven in part by their IFN-γ secretion [2]. While the provided results focus on IFN-γ and IL-10, the Th17 axis (characterized by IL-17A, IL-17F, IL-22) is also critically involved in NOD diabetes and IBD-like inflammation [4]. The relationship of mimotope-specific cells to Th17 differentiation warrants further investigation.

Role in Antigen-Presenting Cell (APC) Crosstalk

The activation and function of BDC2.5 mimotope-specific T cells are fundamentally dependent on their interaction with professional Antigen-Presenting Cells (APCs), primarily dendritic cells (DCs).

Dendritic Cell Maturation and Co-stimulatory Molecule Expression

Dendritic cells are the most potent APCs for initiating naive T cell responses, including autoreactive ones. For efficient activation of naive T cells like those expressing the BDC2.5 TCR, DCs must undergo maturation. Immature DCs residing in tissues express low levels of MHC class II and co-stimulatory molecules (e.g., CD40, CD80, CD86). Upon encountering danger signals such as PAMPs or DAMPs, often associated with tissue stress or infection (and potentially islet inflammation in diabetes), DCs become activated. This activation involves upregulation of MHC class II molecules, essential for presenting peptides like BDC2.5 mimotope 1040-51, and critical co-stimulatory molecules like CD40 and B7 (CD80/CD86). The interaction of B7 on the matured DC with CD28 on the T cell provides the vital second signal required for full T cell activation, preventing anergy. This matured DC then migrates to the draining lymph node (e.g., pancreatic lymph node) where it presents the mimotope to naive BDC2.5 TCR-transgenic T cells or memory/effector cells bearing the endogenous mimotope-reactive TCRs [3] [6] [9].

The specific impact of BDC2.5 mimotope 1040-51 itself on DC maturation hasn't been detailed in the provided results. However, the activation of DCs by innate stimuli within the inflammatory islet environment is a prerequisite for their ability to effectively present this and other autoantigens to pathogenic T cells.

MHC Class II-Restricted Presentation Mechanisms

The presentation of the BDC2.5 mimotope 1040-51 to CD4+ T cells strictly occurs via the MHC class II pathway. DCs constitutively sample their environment through endocytic mechanisms, including receptor-mediated endocytosis, phagocytosis, and macropinocytosis (a non-specific, actin-driven uptake of extracellular fluid and solutes). Macropinocytosis is particularly important for the uptake of soluble antigens and occurs constitutively in immature DCs [5].

Once internalized, the mimotope peptide, whether taken up as a soluble peptide or processed from a larger protein, enters the endosomal pathway. Newly synthesized MHC class II (I-Ag7 in NOD mice) molecules in the endoplasmic reticulum (ER) are complexed with the invariant chain (Ii, CD74), which blocks the peptide-binding groove. The Ii also contains targeting signals directing the MHC-II-Ii complex to the endocytic pathway. Within specialized late endosomal compartments termed MHC class II compartments (MIICs), proteases (like Cathepsin S) degrade the Ii, leaving only a small fragment called CLIP (Class II-associated Invariant chain Peptide) bound to MHC-II. The chaperone protein HLA-DM (or H2-DM in mice) then catalyzes the exchange of CLIP for antigenic peptides, such as BDC2.5 mimotope 1040-51, that have been generated by lysosomal proteolysis within the MIIC [3] [5] [9].

Table 2: Key Steps in MHC Class II Presentation Relevant to BDC2.5 Mimotope 1040-51

StepProcessKey Molecules/CompartmentsRelevance to Mimotope Presentation
1. Antigen UptakeInternalization of extracellular antigenMacropinocytosis, Endocytosis, Phagocytosis; Macropinosomes, PhagosomesUptake of soluble mimotope or source protein.
2. Vesicle Trafficking & ProcessingDelivery to endocytic pathway; Proteolytic degradationEarly endosomes → Late endosomes (MIICs); Lysosomal proteases (e.g., Cathepsin S)Degradation of source protein to generate mimotope peptide.
3. MHC II Biosynthesis & TransportAssembly in ER; Targeting to MIICsMHC II α/β chains, Invariant chain (Ii/CD74)I-Ag7 synthesis and protection of groove during transport.
4. Ii Degradation & CLIP RemovalProteolysis of Ii; CLIP exchangeMIICs; Cathepsins, HLA-DM/H2-DMGeneration of empty I-Ag7 ready for peptide loading.
5. Peptide LoadingBinding of antigenic peptide to MHC IIMIICs; HLA-DM/H2-DMBinding of BDC2.5 mimotope 1040-51 into I-Ag7 groove.
6. Transport to Cell SurfaceDisplay of pMHC II complexPlasma membraneRecognition by BDC2.5 TCR on CD4+ T cells.

A key regulatory point in MHC-II presentation is the fate of the peptide-loaded MHC-II (pMHC-II) complex. In immature DCs, pMHC-II complexes are often ubiquitinated and sorted into intraluminal vesicles of multivesicular bodies (MVBs), leading to lysosomal degradation. This limits the presentation of self-peptides under steady-state conditions, promoting tolerance. However, when DCs are activated, ubiquitination of newly synthesized MHC-II is blocked. This allows the stable pMHC-II complexes (including those loaded with the BDC2.5 mimotope) to be transported to the plasma membrane for extended presentation to T cells, a critical switch enabling immunogenic presentation [3].

Conventional DC type 1 (cDC1), characterized in mice by expression of CD8α (lymphoid organs) or CD103 (non-lymphoid tissues like pancreas) and dependence on the transcription factor Batf3, are particularly efficient at cross-presentation (presenting exogenous antigens on MHC-I). However, the presentation of the BDC2.5 mimotope 1040-51 to CD4+ T cells is strictly an MHC class II-restricted process mediated by DC subsets capable of efficient MHC-II presentation, which includes cDC1s but also cDC2s and monocyte-derived DCs, especially upon activation. Features like controlled endosomal acidification and protease activity, as well as regulated expression of molecules like DM, are crucial for determining the efficiency and specificity of peptide loading onto MHC-II, impacting the presentation of diabetogenic epitopes like 1040-51 [3] [5] [8].

Properties

Product Name

BDC2.5 mimotope 1040-51

IUPAC Name

(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]-3-methylbutanoyl]amino]-4-methylpentanoyl]pyrrolidine-2-carbonyl]amino]-4-methylpentanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-methylbutanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-4-methylsulfanylbutanoyl]amino]pentanedioic acid

Molecular Formula

C60H99N17O13S

Molecular Weight

1298.6 g/mol

InChI

InChI=1S/C60H99N17O13S/c1-31(2)27-42(73-54(85)45-19-14-25-77(45)57(88)44(28-32(3)4)74-56(87)47(33(5)6)75-49(80)37(61)16-12-23-66-59(62)63)52(83)72-43(29-35-30-68-38-17-11-10-15-36(35)38)53(84)76-48(34(7)8)55(86)70-39(18-13-24-67-60(64)65)50(81)69-40(22-26-91-9)51(82)71-41(58(89)90)20-21-46(78)79/h10-11,15,17,30-34,37,39-45,47-48,68H,12-14,16,18-29,61H2,1-9H3,(H,69,81)(H,70,86)(H,71,82)(H,72,83)(H,73,85)(H,74,87)(H,75,80)(H,76,84)(H,78,79)(H,89,90)(H4,62,63,66)(H4,64,65,67)/t37-,39-,40-,41-,42-,43-,44-,45-,47-,48-/m0/s1

InChI Key

OWEPERKDAFRHOM-XQYUPZCISA-N

Canonical SMILES

CC(C)CC(C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(C(C)C)C(=O)NC(CCCN=C(N)N)C(=O)NC(CCSC)C(=O)NC(CCC(=O)O)C(=O)O)NC(=O)C3CCCN3C(=O)C(CC(C)C)NC(=O)C(C(C)C)NC(=O)C(CCCN=C(N)N)N

Isomeric SMILES

CC(C)C[C@@H](C(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CCSC)C(=O)N[C@@H](CCC(=O)O)C(=O)O)NC(=O)[C@@H]3CCCN3C(=O)[C@H](CC(C)C)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CCCN=C(N)N)N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.